molecular formula C11H11FN2O B6358443 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1092305-53-7

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B6358443
CAS RN: 1092305-53-7
M. Wt: 206.22 g/mol
InChI Key: VCCAATBAQVGHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered aromatic ring . It contains an ethyl group and a fluorophenyl group attached to the pyrazolone core .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered pyrazolone ring, with an ethyl group and a fluorophenyl group attached . The fluorophenyl group is an aromatic ring with a fluorine atom, contributing to the compound’s reactivity .


Chemical Reactions Analysis

As a pyrazolone derivative, this compound is likely to undergo reactions typical of this class of compounds . These can include nucleophilic substitution reactions at the carbonyl group, as well as reactions at the aromatic ring .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and characterization, as well as investigation of its potential biological activities . Given the wide range of activities exhibited by other pyrazolone derivatives, this compound could have potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCAATBAQVGHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

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